Methyl 4-azido-2,3,5,6-tetrafluorobenzoate
Overview
Description
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate is a chemical compound with the molecular formula C8H3F4N3O2 and a molecular weight of 249.13 g/mol . This compound is known for its applications in the synthesis of complex organic molecules and the modification of various substrates through click chemistry . It is particularly valued in materials science and bioconjugation techniques due to its ability to facilitate the creation of covalent bonds between diverse molecular entities .
Preparation Methods
The synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-azido-2,3,5,6-tetrafluorobenzoic acid.
Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the final product.
Chemical Reactions Analysis
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:
Photolysis: When exposed to specific wavelengths of light, the azido group decomposes to form a highly reactive nitrene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, leading to the formation of new covalent bonds.
Click Chemistry:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include copper catalysts for click chemistry and light sources for photolysis. Major products formed from these reactions include triazoles and various substituted benzene derivatives .
Scientific Research Applications
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate has a wide range of scientific research applications:
Biology: The compound is instrumental in attaching molecular probes to biomolecules, aiding in the visualization and study
Properties
IUPAC Name |
methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N3O2/c1-17-8(16)2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSQBDQXCKRZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153658 | |
Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122590-75-4 | |
Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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